Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate
Overview
Description
“Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate” is a chemical compound with the CAS number 1858251-33-8 . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular formula of “Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate” is C12H16ClNO4S . It has a molecular weight of 305.77 . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
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Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Triazole-Pyrimidine Hybrids
- Scientific Field : Neuropharmacology
- Application Summary : Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : These compounds are synthesized and then their neuroprotective and anti-neuroinflammatory activities are evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
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Methyl 4-(4-chlorophenyl)butanoate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a derivative of butanoic acid and is used in various organic synthesis processes .
- Methods of Application : It is used as a reagent in the synthesis of other organic compounds .
- Results : The specific results or outcomes would depend on the particular synthesis process in which this compound is used .
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Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is a derivative of butanoic acid and contains a thiadiazole ring, which is often found in various pharmaceuticals .
- Methods of Application : It can be used as a building block in the synthesis of more complex molecules with potential medicinal properties .
- Results : The specific results or outcomes would depend on the particular synthesis process and the target molecule .
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Methyl 4-(4-chlorophenyl)butanoate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a derivative of butanoic acid and is used in various organic synthesis processes .
- Methods of Application : It is used as a reagent in the synthesis of other organic compounds .
- Results : The specific results or outcomes would depend on the particular synthesis process in which this compound is used .
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Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is a derivative of butanoic acid and contains a thiadiazole ring, which is often found in various pharmaceuticals .
- Methods of Application : It can be used as a building block in the synthesis of more complex molecules with potential medicinal properties .
- Results : The specific results or outcomes would depend on the particular synthesis process and the target molecule .
properties
IUPAC Name |
methyl 4-(3-chloro-N-methylsulfonylanilino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-12(15)7-4-8-14(19(2,16)17)11-6-3-5-10(13)9-11/h3,5-6,9H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGBFUPPGEFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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